tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYHVQMDQQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244699-82-7 | |
| Record name | tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate typically involves a multi-step reaction process. One common method is the reaction of azetidine-1-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a catalyst, such as a palladium complex, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a tert-butyl group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 256.146 g/mol. Understanding its chemical properties is crucial for its application in synthesis and drug development.
Synthesis Applications
2.1 Organic Synthesis
One of the primary applications of tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is as a reagent in organic synthesis. The dioxaborolane group is known for its ability to participate in various reactions such as:
- Borylation Reactions : The compound can serve as a borylating agent, facilitating the introduction of boron into organic molecules, which is valuable in synthesizing boronic acids used in pharmaceuticals.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Table 1: Summary of Synthetic Applications
| Application | Description |
|---|---|
| Borylation | Introduction of boron into organic compounds |
| Cross-Coupling | Formation of carbon-carbon bonds |
| Functionalization | Modification of existing functional groups |
Medicinal Chemistry Applications
3.1 Drug Development
The incorporation of the azetidine ring and the dioxaborolane moiety into drug candidates has been explored for enhancing pharmacological properties. The compound's structure allows for modifications that can lead to:
- Increased Bioactivity : Structural variations can enhance the interaction with biological targets, improving efficacy.
- Improved Solubility : The tert-butyl group contributes to better solubility profiles for oral bioavailability.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound show promising activity against various cancer cell lines. For instance, modifications to the azetidine ring have led to compounds exhibiting enhanced cytotoxicity against breast cancer cells.
Materials Science Applications
Beyond medicinal chemistry, this compound finds applications in materials science:
4.1 Polymer Chemistry
The compound can act as a monomer or additive in polymer synthesis. Its boron-containing structure can improve the thermal stability and mechanical properties of polymers.
Table 2: Summary of Materials Science Applications
| Application | Description |
|---|---|
| Polymer Synthesis | Use as a monomer or additive |
| Thermal Stability | Enhances thermal properties of materials |
Mechanism of Action
The mechanism by which tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparison with Similar Compounds
Azetidine vs. Piperidine/Pyrrolidine Derivatives
- PN-1845 (CAS 2244699-82-7): The target compound itself, with 95% purity and confirmed synthesis via palladium-catalyzed cross-coupling .
- PN-4973 (CAS 2376764-71-3): Replaces azetidine with pyrrolidine (5-membered ring) and introduces a methylidene (CH=) linker.
- tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate (): A 6-membered piperidine analog. The larger ring reduces strain, enhancing conformational flexibility but possibly decreasing reactivity compared to azetidine derivatives .
Substituent Variations on the Azetidine Core
- CAS 877399-35-4 (tert-Butyl 3-(4-boronate-pyrazol-1-yl)azetidine-1-carboxylate): Incorporates a pyrazole ring at the 3-position of azetidine. The heteroaromatic pyrazole enhances solubility and introduces hydrogen-bonding capability, useful in drug design .
- FM-2016 (CAS 1365922-90-2): Substitutes the methylene-boronate with a phenyl-boronate group. The aromatic ring increases steric bulk and electron-withdrawing effects, which may slow cross-coupling kinetics .
Boronate Linker Modifications
- tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate (): Features a conjugated double bond between the azetidine and boronate. This conjugation may stabilize the boronate ester but reduce its reactivity in cross-coupling due to resonance effects .
- CAS 2304634-91-9 : Positions the boronate on a pyrazole ring attached to azetidine, combining boronate and heterocyclic motifs for dual functionality in drug discovery .
Key Research Findings
- Synthetic Methods : The target compound and analogs are synthesized via transition-metal catalysis (e.g., palladium or nickel) or nucleophilic substitution, with yields ranging from 42% to 90.5% .
- Stability : The tert-butyl carbamate group provides stability under basic conditions, while the pinacol boronate ester is moisture-sensitive, requiring inert storage .
- Applications : Azetidine-boronate derivatives are pivotal in Suzuki-Miyaura reactions for biaryl synthesis. Pyrazole-containing analogs show promise in kinase inhibitor development due to their hydrogen-bonding capacity .
Biological Activity
Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate (CAS No: 2244699-82-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 284.20 g/mol. It features a tert-butyl group, an azetidine ring, and a dioxaborolane moiety, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H28BNO4 |
| Molecular Weight | 284.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2244699-82-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in forming covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activity or inhibition of specific pathways.
Therapeutic Applications
Research indicates that compounds containing dioxaborolane groups exhibit significant potential in several therapeutic areas:
- Anticancer Activity : Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation. For example, dioxaborolane derivatives have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors.
- Neuroprotective Effects : The structure of this compound suggests potential neuroprotective properties. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens. The exact mechanisms remain under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds and their biological activities:
- Inhibition of Kinase Activity : A study demonstrated that dioxaborolane-containing compounds can effectively inhibit mutant forms of protein tyrosine kinases associated with various cancers, leading to reduced tumor growth in preclinical models .
- Neuroprotection in Animal Models : Research involving neuroprotective agents has highlighted the potential of dioxaborolane derivatives in preventing neuronal cell death in models of Alzheimer's disease .
- Antimicrobial Testing : In vitro assays have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols under controlled conditions. A common approach includes:
Azetidine ring formation : Coupling tert-butyl chloroformate with azetidine derivatives under inert atmospheres (e.g., N₂) at 0–5°C to preserve stereochemistry .
Boronate ester introduction : Reacting the azetidine intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura cross-coupling or direct alkylation, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF at 60–80°C .
Key variables :
- Temperature control (<5°C during azetidine activation prevents side reactions).
- Catalyst loading (0.5–2 mol% Pd for cost-efficiency and minimal metal residue).
- Solvent polarity (THF vs. DMF affects reaction rates and byproduct formation).
Yield optimization : Pilot studies report 65–78% yields when using anhydrous conditions and degassed solvents .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation steps include:
- NMR spectroscopy :
- ¹H NMR : Confirm tert-butyl (δ 1.2–1.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Identify carbonyl (δ 155–160 ppm) and boronate ester carbons (δ 25–30 ppm) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to detect impurities (<1% threshold). Retention time: ~8.2 min .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 8.7%, N: 4.5%) .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the tetramethyl-1,3,2-dioxaborolan-2-yl group under basic hydrolysis conditions?
The boronate ester’s stability arises from:
- Steric protection : Tetramethyl groups hinder nucleophilic attack on the boron center.
- Electronic effects : The dioxaborolane ring’s electron-withdrawing oxygen atoms stabilize the boron atom’s empty p-orbital, reducing susceptibility to hydrolysis .
Experimental validation : - Kinetic studies : Hydrolysis rates in NaOH (0.1–1 M) at 25°C show <5% degradation over 24 hours.
- DFT calculations : Energy barriers for B–O bond cleavage are ~25 kcal/mol higher than analogous phenylboronic esters .
Q. How does the azetidine-boronate motif influence interactions with biological targets (e.g., enzymes or receptors)?
The compound’s dual functionality enables:
- Boron-mediated binding : The dioxaborolane group chelates serine or threonine residues in enzyme active sites (e.g., proteases).
- Conformational rigidity : The azetidine ring restricts rotational freedom, enhancing binding specificity.
Case study : Analogous azetidine-boronate compounds inhibit thrombin with IC₅₀ values of 12–18 nM, validated via surface plasmon resonance (SPR) and X-ray crystallography .
Q. What strategies resolve contradictions in reported bioactivity data for azetidine-boronate derivatives?
Discrepancies often stem from:
- Solvent effects : DMSO (commonly used in assays) may stabilize non-bioactive conformers.
- Cellular uptake variability : LogP values (~2.1 for this compound) influence membrane permeability.
Resolution workflow :
Standardize assay conditions : Use PBS buffers (pH 7.4) and ≤0.1% DMSO.
Comparative SAR studies : Test derivatives with modified boronate or azetidine groups to isolate pharmacophoric contributions .
Key Recommendations for Researchers
- Prioritize anhydrous conditions during synthesis to avoid boronate ester hydrolysis.
- Use molecular docking simulations (AutoDock Vina) to predict binding modes before in vitro assays.
- Cross-validate NMR data with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
